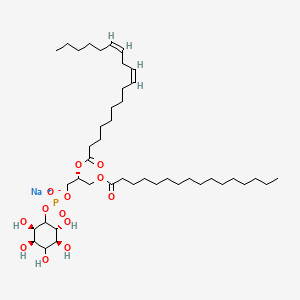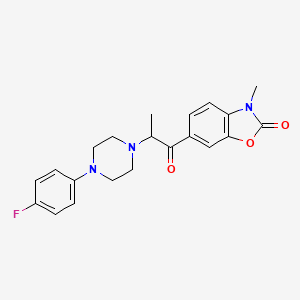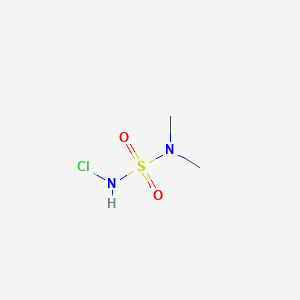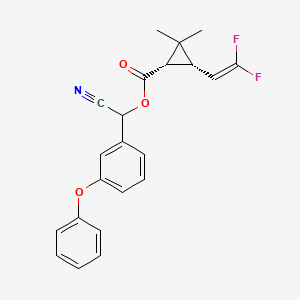
1-(2-Methoxyphenyl)-2-methyl-naphthalene (Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2-methyl-naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Méthodes De Préparation
The synthesis of 1-(2-Methoxyphenyl)-2-methyl-naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylboronic acid with 2-methylnaphthalene under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-2-methyl-naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the methoxy group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-2-methyl-naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic hydrocarbons and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)-2-methyl-naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy group and the aromatic rings allow for strong π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-2-methyl-naphthalene can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
2-Methoxy-1-naphthaldehyde: Contains an aldehyde group instead of a methyl group, leading to different chemical properties and uses.
1-Methoxy-2-naphthalene: The position of the methoxy group is different, which can influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C43H78NaO13P |
|---|---|
Poids moléculaire |
857.0 g/mol |
Nom IUPAC |
sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40+,41-,42-,43?;/m1./s1 |
Clé InChI |
DCDQYHYLAGWAPO-NAYCCTKESA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)





![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)



